molecular formula C12H15NO B065120 N-(1-Phenyl-3-buten-2-yl)acetamide CAS No. 184365-66-0

N-(1-Phenyl-3-buten-2-yl)acetamide

Cat. No. B065120
M. Wt: 189.25 g/mol
InChI Key: GMYNWLHHAQXZAI-UHFFFAOYSA-N
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Description

N-(1-Phenyl-3-buten-2-yl)acetamide, also known as Stilbene Acetamide, is a chemical compound that belongs to the class of organic compounds known as acetamides. It is a white to off-white crystalline powder with a molecular formula of C16H17NO and a molecular weight of 239.32 g/mol. This compound has been widely studied for its potential applications in scientific research.

Mechanism Of Action

The exact mechanism of action of N-(1-Phenyl-3-buten-2-yl)acetamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways in the body.

Biochemical And Physiological Effects

Studies have shown that N-(1-Phenyl-3-buten-2-yl)acetamide exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. Furthermore, N-(1-Phenyl-3-buten-2-yl)acetamide has been shown to exhibit antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-(1-Phenyl-3-buten-2-yl)acetamide in lab experiments is its wide range of biological activities. This compound has been shown to exhibit antimicrobial, antifungal, anticancer, and antioxidant properties, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that N-(1-Phenyl-3-buten-2-yl)acetamide may be toxic to certain cell types, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of N-(1-Phenyl-3-buten-2-yl)acetamide. One area of research could focus on the development of more efficient synthesis methods for this compound. In addition, further studies could investigate the potential use of this compound as a fluorescent probe in imaging studies. Furthermore, studies could investigate the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Synthesis Methods

The synthesis of N-(1-Phenyl-3-buten-2-yl)acetamide can be achieved through various methods, including the reaction of stilbene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Scientific Research Applications

N-(1-Phenyl-3-buten-2-yl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. In addition, this compound has been investigated for its potential use as a fluorescent probe in imaging studies.

properties

CAS RN

184365-66-0

Product Name

N-(1-Phenyl-3-buten-2-yl)acetamide

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(1-phenylbut-3-en-2-yl)acetamide

InChI

InChI=1S/C12H15NO/c1-3-12(13-10(2)14)9-11-7-5-4-6-8-11/h3-8,12H,1,9H2,2H3,(H,13,14)

InChI Key

GMYNWLHHAQXZAI-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C=C

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C=C

synonyms

Acetamide, N-[1-(phenylmethyl)-2-propenyl]- (9CI)

Origin of Product

United States

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